1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid
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Overview
Description
The compound 1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Although the provided papers do not directly discuss this compound, they provide insights into the chemistry of related pyrimidine derivatives. For instance, the synthesis of related compounds involves reactions of dichloro-methylthiopyrimidine with amines and methyl glycinate, which could be analogous to the synthesis of the compound . The second paper discusses the formation of cocrystals with a pyrimidine derivative, which suggests that the compound of interest may also form cocrystals with carboxylic acids, potentially affecting its physical properties and reactivity .
Synthesis Analysis
The synthesis of pyrimidine derivatives, as mentioned in the first paper, involves a sequence of reactions starting with 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile. This precursor reacts with amines and methyl glycinate to form the corresponding acid amides . Although the exact synthesis route for 1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid is not provided, it is likely that a similar strategy could be employed, with appropriate modifications to introduce the piperidine moiety and the specific substitution pattern on the pyrimidine ring.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of nitrogen atoms in the ring, which can act as proton-accepting sites. In the second paper, the pyrimidine derivative forms cocrystals with carboxylic acids, where the carboxyl group interacts with the nitrogen atoms of the pyrimidine ring through hydrogen bonding . This suggests that the compound of interest may also exhibit specific hydrogen bonding patterns due to the presence of amino and carboxylic acid functional groups, which could be crucial for its molecular recognition and binding properties.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be influenced by the presence of substituents on the ring. The first paper indicates that the synthesized pyrimidine derivatives possess fungicidal properties , which implies that the compound may also exhibit biological activity. The ability to form cocrystals, as discussed in the second paper, suggests that the compound may participate in solid-state reactions involving hydrogen bonding and halogen bonding, which could be exploited in the design of pharmaceutical formulations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. The presence of amino and chloro substituents, as in the compound of interest, can affect properties such as solubility, melting point, and stability. The formation of cocrystals, as seen in the second paper, can alter these properties by changing the crystal packing and intermolecular interactions . Additionally, the fungicidal properties of related compounds suggest that the compound may have specific interactions with biological targets, which could be relevant for its potential applications .
Scientific Research Applications
Aurora Kinase Inhibition
Research has highlighted the potential of compounds structurally related to 1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid in inhibiting Aurora kinase, which could be beneficial for cancer treatment. This aligns with the broader trend of targeting specific kinases in oncology research (ロバート ヘンリー, ジェームズ, 2006).
Antibacterial Activity
Compounds related to 1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid have been synthesized and demonstrated notable antibacterial activities. This includes various pyrimidine imines and thiazolidinones, showcasing the potential of such compounds in developing new antibacterial agents (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).
Stable Betainic Pyrimidinaminides Synthesis
Research into the synthesis and characterization of stable betainic pyrimidinaminides, which are structurally related to 1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid, has been conducted. This contributes to the understanding of pyrimidine chemistry and its potential applications in various fields, including pharmaceuticals (A. Schmidt, 2002).
Synthesis of Pyridine Derivatives
Studies on the synthesis of new pyridine derivatives, which are structurally related to the compound , indicate its potential use in creating novel compounds with potential biological activities. This research is vital in the exploration of new therapeutic agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Synthesis of Novel Pyrimidine Compounds
There have been developments in the synthesis of novel pyrimidine compounds, similar to 1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid. These compounds offer potential in various scientific applications, including their use as intermediates in the synthesis of complex molecules (E. Paronikyan, S. Dashyan, N. S. Minasyan, G. M. Stepanyan, 2016).
Deoxycytidine Kinase Inhibitors
Compounds similar to 1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid have been used as key intermediates in the preparation of deoxycytidine kinase inhibitors, which have potential therapeutic applications, especially in cancer treatment (Haiming Zhang, Jie Yan, Ramanaiah C. Kanamarlapudi, Wenxue Wu, P. Keyes, 2009).
Safety And Hazards
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
properties
IUPAC Name |
1-(5-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O2/c11-8-7(12)9(14-5-13-8)15-3-1-6(2-4-15)10(16)17/h5-6H,1-4,12H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCQFEBGDRVOAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C(=NC=N2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428062 |
Source
|
Record name | 1-(5-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid | |
CAS RN |
882770-44-7 |
Source
|
Record name | 1-(5-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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